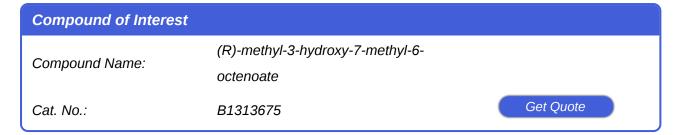


(R)-methyl-3-hydroxy-7-methyl-6-octenoate structural formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (R)-methyl-3-hydroxy-7-methyl-6-octenoate

This technical guide provides a detailed overview of **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**, including its structural formula, chemical properties, and a conceptual synthesis pathway. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Structural Information

(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester with the following structural formula:

(R)-methyl-3-hydroxy-7-methyl-6-octenoate Structural Formula

The molecule features a methyl ester functional group, a hydroxyl group at the chiral center on the third carbon, and a double bond between the sixth and seventh carbons.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**.



Property	Value
CAS Number	87894-26-6
Molecular Formula	C10H18O3
Molecular Weight	186.25 g/mol
Exact Mass	186.125594432 u
InChlKey	ZZZIRALWFXCROK-SECBINFHSA-N
DSSTox Substance ID	DTXSID30455766
Category	Bulk Drug Intermediates

Conceptual Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **(R)-methyl-3-hydroxy-7-methyl-6-octenoate** is not readily available in the public domain. However, a plausible stereoselective synthesis can be conceptualized based on established organic chemistry reactions. A common approach to obtaining the **(R)-hydroxyl** configuration is through the asymmetric reduction of a corresponding β-keto ester.

Conceptual Experimental Workflow:

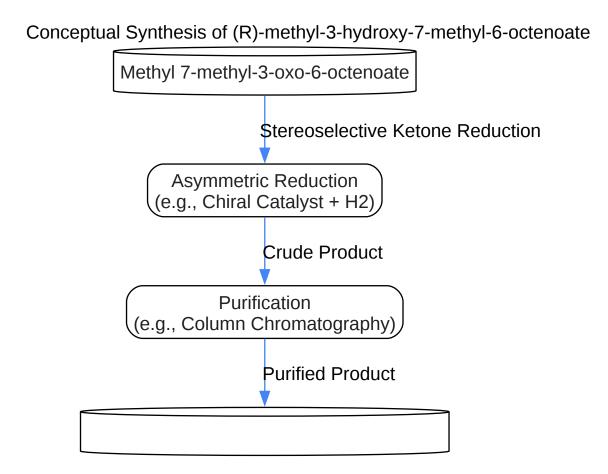
A potential synthetic route could involve the following key transformations:

- Starting Material: The synthesis would likely begin with a precursor molecule such as methyl 7-methyl-3-oxo-6-octenoate.
- Asymmetric Reduction: The crucial step would be the stereoselective reduction of the ketone
 at the C3 position to a hydroxyl group with the desired (R)-stereochemistry. This can be
 achieved using a chiral reducing agent or a catalyst. For instance, procedures involving
 rhodium catalysts with chiral phosphine ligands have been used for similar stereoselective
 hydrogenations.
- Purification: The final product would then be purified from the reaction mixture using standard techniques such as column chromatography to yield pure (R)-methyl-3-hydroxy-7-



methyl-6-octenoate.

The following diagram illustrates this conceptual workflow.



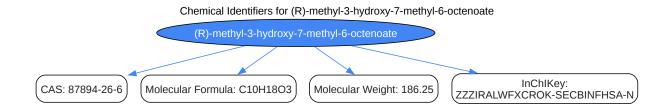
Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**.

Chemical Identifiers and Descriptors

The following diagram provides a summary of the key chemical identifiers for **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**, which are crucial for database searches and regulatory purposes.





Click to download full resolution via product page

Caption: Key chemical identifiers for (R)-methyl-3-hydroxy-7-methyl-6-octenoate.

To cite this document: BenchChem. [(R)-methyl-3-hydroxy-7-methyl-6-octenoate structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313675#r-methyl-3-hydroxy-7-methyl-6-octenoate-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com